molecular formula C9H11ClF3NO B1530587 1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride CAS No. 1373925-07-5

1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride

Cat. No. B1530587
M. Wt: 241.64 g/mol
InChI Key: GILTYZBJXXHWGV-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Characterization

1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride serves as a precursor in the synthesis and characterization of various fluorous and non-fluorous compounds. For instance, it has been used in the development of chiral amines that effect heat facilitated resolution of racemic acids via diastereomeric salt formation, highlighting its role in resolving enantiomers and studying their circular dichroism (CD) spectra. This application is crucial in the field of chiral chemistry, where the separation of enantiomers and the determination of their optical activity are of paramount importance (Szabó et al., 2006).

Polymer Chemistry

In the realm of polymer chemistry, this compound finds application in the synthesis of polymers and co-polymers. Research has explored its use in the complexation of trifluoromethanesulphonates by their conjugate acid, showcasing the role of trifluoromethoxy groups in modifying polymer characteristics (Souverain et al., 1980). Additionally, it contributes to the synthesis of transannular- and spiro-substituted cyclotriphosphazenes, further demonstrating its utility in enhancing the structural diversity and functionality of phosphazene polymers (Allcock et al., 1992).

Medicinal Chemistry

In medicinal chemistry, the trifluoromethoxyphenyl group is crucial for introducing electron-withdrawing groups into organic molecules, thereby influencing their biological activity. Research into the palladium-catalyzed trifluoromethylation of aryl chlorides highlights the importance of the trifluoromethyl group in drug design, where its incorporation can significantly alter a drug's physicochemical properties, such as metabolic stability and membrane permeability (Cho et al., 2010).

Catalysis

Moreover, this chemical entity is pivotal in catalytic applications, where it aids in the metal-free reduction of secondary and tertiary N-phenyl amides, underscoring its versatility in facilitating reduction reactions that are fundamental in organic synthesis (Chadwick et al., 2014).

Materials Science

In materials science, it is instrumental in the development of novel materials with specific properties. For example, its derivatives have been used in the synthesis of oxidomolybdenum(VI) complexes, which are relevant in the construction of materials with unique electrochemical and catalytic properties (Lehtonen & Sillanpää, 2007).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-[3-(trifluoromethoxy)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO.ClH/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12;/h2-6H,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILTYZBJXXHWGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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